Acute Systemic Toxicity: 34-Fold Higher LD50 Versus Triptolide
Tripchlorolide (T4) exhibits a 34-fold higher median lethal dose (LD50) compared to its parent compound triptolide (T10) when administered intraperitoneally to mice at equimolar doses. This quantitative difference establishes tripchlorolide as the substantially safer alternative for in vivo studies requiring repeat dosing or extended treatment durations [1].
| Evidence Dimension | Acute systemic toxicity (median lethal dose, LD50) |
|---|---|
| Target Compound Data | 83.44 μmol/kg (95% CI: 74.76–93.12) |
| Comparator Or Baseline | Triptolide (T10): 2.44 μmol/kg (95% CI: 2.14–2.78) |
| Quantified Difference | 34.2-fold higher LD50 (83.44 / 2.44) |
| Conditions | Intraperitoneal injection in mice; equimolar doses; LD50 values calculated from Tables S1 and S2 of source study |
Why This Matters
A 34-fold lower acute toxicity enables broader in vivo dosing ranges and reduces premature study termination due to compound-related mortality, directly impacting experimental feasibility and animal welfare compliance.
- [1] Wang Y, et al. Pharmacokinetics and tissue distribution of tripchlorolide in rodents using liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. 2025. Tables S1, S2. View Source
